5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
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Overview
Description
5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multi-step organic reactionsThe final steps involve the addition of the benzyl and bromophenyl groups under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-4,4,8-trimethylquinoline: Shares the quinoline and bromophenyl groups but lacks the isothiazole ring.
5-benzyl-4,4,8-trimethylquinoline: Similar structure but without the bromophenyl group.
2-(4-bromophenyl)-4,4,8-trimethylisothiazole: Contains the isothiazole and bromophenyl groups but lacks the quinoline core.
Uniqueness
The uniqueness of 5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
351192-41-1 |
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Molecular Formula |
C26H23BrN2S2 |
Molecular Weight |
507.5g/mol |
IUPAC Name |
5-benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C26H23BrN2S2/c1-17-9-14-22-21(15-17)23-24(26(2,3)28(22)16-18-7-5-4-6-8-18)31-29(25(23)30)20-12-10-19(27)11-13-20/h4-15H,16H2,1-3H3 |
InChI Key |
XKNBPSWJOMBCBS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC=C(C=C4)Br)(C)C)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC=C(C=C4)Br)(C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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